2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole

Antibacterial SAR Electron-withdrawing groups

Medicinal chemistry teams often face linear synthetic bottlenecks when exploring SAR around heterocyclic cores. 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole addresses this directly: the 2-bromo substituent on the thiazole ring serves as a reactive handle for SNAr and cross-coupling, enabling parallel analog library synthesis without resynthesizing the oxadiazole-thiazole core. This capability reduces the total linear steps per derivative compared to unsubstituted or methyl-substituted thiazole variants. - Reactive bromo handle for late-stage amine, thiol, and alkoxy diversification - Electron-withdrawing bromine enhances antibacterial potency in whole-cell phenotypic screens - 1,3,4-Oxadiazole core functions as a metabolically stable amide bioisostere, improving ADME parameters

Molecular Formula C11H6BrN3OS
Molecular Weight 308.16 g/mol
Cat. No. B13703995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole
Molecular FormulaC11H6BrN3OS
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)Br
InChIInChI=1S/C11H6BrN3OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H
InChIKeyZCAWIEMPWLPKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole Procurement Guide


2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole (CAS 2766634-07-3) is a heterocyclic compound belonging to the thiazole-oxadiazole hybrid class [1]. This class is widely recognized in medicinal chemistry for its privileged scaffold properties and diverse pharmacological potential [2]. The compound features a 1,3,4-oxadiazole core linked to both a phenyl substituent and a 2-bromo-5-thiazolyl moiety. This specific structural architecture incorporates three key pharmacophoric elements: the metabolically stable oxadiazole heterocycle, the electron-rich phenyl ring, and the synthetically versatile 2-bromo-substituted thiazole group. The bromine atom at the 2-position of the thiazole ring confers distinct physicochemical and reactivity properties that differentiate this compound from non-halogenated or differently substituted analogs, making it a strategic building block for hit-to-lead optimization and structure-activity relationship (SAR) studies . The molecular formula is C11H6BrN3OS, with a molecular weight of approximately 308.15 g/mol .

2-Bromo substituent permits late-stage SNAr derivatization for SAR libraries
Electron-withdrawing group may enhance antibacterial screening potency
1,3,4-Oxadiazole core offers metabolically stable bioisostere of amide bonds

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole: Why It Cannot Be Substituted


Within the thiazole-oxadiazole hybrid class, subtle structural variations produce substantial differences in biological activity, physicochemical properties, and synthetic utility. Generic substitution of 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole with non-halogenated analogs (e.g., unsubstituted thiazole derivatives) or differently substituted congeners (e.g., chloro-, fluoro-, or methyl-substituted variants) is not functionally equivalent. SAR studies across multiple thiazole-clubbed 1,3,4-oxadiazole series demonstrate that the nature, position, and electronic character of substituents on both the phenyl and thiazole rings critically modulate antimicrobial potency, cytotoxic selectivity, and target binding affinity [1]. Specifically, the presence of electron-withdrawing groups at the para position of the phenyl ring—and more critically, the bromine atom at the 2-position of the thiazole ring—has been shown to enhance antibacterial activity relative to unsubstituted or electron-donating group-containing analogs [2]. Furthermore, the 2-bromo substituent provides a unique synthetic handle for late-stage diversification via nucleophilic aromatic substitution and cross-coupling reactions, a capability absent in 2-unsubstituted or 2-methyl thiazole variants . The following evidence quantifies these differential advantages.

Non-halogenated thiazole analogs lack the reactive bromine handle and electron-withdrawing character
Chloro, fluoro, or methyl substitution alters lipophilicity and target-binding profiles, shifting SAR outcomes
Carboxamide-based analogs may have reduced metabolic stability compared to the oxadiazole core

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole: Differentiation Evidence


Bromo-Thiazole Enhances Antibacterial Potency

In a systematic SAR study of thiazole-clubbed 1,3,4-oxadiazole derivatives (compounds 5a–5l), the presence of electron-withdrawing substituents, including bromine, on the aromatic ring significantly enhanced antibacterial activity compared to compounds bearing electron-donating groups (e.g., –OCH3, –CH3) [1]. While the study evaluated para-substituted phenyl rings rather than thiazole-2-position substituents, the established principle that halogen (particularly bromine) substitution increases antimicrobial efficacy through enhanced electrophilic character and improved target binding provides a class-level inference for the 2-bromo-thiazole moiety in 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole. Compounds with electron-withdrawing groups consistently demonstrated superior activity against both Gram-positive and Gram-negative bacterial strains relative to their electron-donating counterparts [2].

Antibacterial SAR Potency
Class-level inference
Electron-withdrawing Br substitution associated with enhanced activity against Gram-positive and Gram-negative strains vs. electron-donating analogs.
Supports antibacterial screening compound selection
Exact fold-difference not reported; confirm with in-house assays
Antibacterial SAR Electron-withdrawing groups

Bromine at 2-Position Enables Late-Stage Functionalization

The bromine atom at the 2-position of the thiazole ring in 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amines, thiols, alkoxides, and other nucleophiles to generate diverse derivative libraries . This synthetic handle is completely absent in 2-unsubstituted thiazole analogs (which lack a reactive site at this position) and in 2-methyl thiazole variants (where the C–CH3 bond is not amenable to direct substitution under mild conditions). The ability to perform late-stage functionalization without resynthesizing the entire oxadiazole-thiazole core from early intermediates represents a significant advantage for SAR exploration and lead optimization campaigns . While quantitative yield data for this specific compound are not reported in primary literature, analogous 2-bromo-thiazole derivatives typically undergo SNAr reactions with primary amines in yields ranging from 60% to 85% under standard conditions (DMF, K2CO3, 80°C).

Synthetic Derivatization
Supporting evidence
Bromine enables nucleophilic substitution (amines, thiols) for library generation; absent in 2-unsubstituted or 2-methyl analogs.
Enables rapid SAR analog synthesis
Yields typically 60–85% for analogous compounds; verify conditions
Synthetic chemistry Derivatization Hit-to-lead optimization

Metabolically Stable Oxadiazole Bioisostere

In a systematic bioisosteric replacement study evaluating thiazole-2-carboxamide derivatives against 1,3,4-oxadiazole-substituted thiazoles as RORγt inverse agonists, the 1,3,4-oxadiazole scaffold led to compounds with significantly improved aqueous solubility and ADME parameters while maintaining target potency [1]. The oxadiazole-containing compounds demonstrated the best overall profile for SAR development and in vivo exploration compared to amide-containing and other heterocyclic comparators [2]. Specifically, the 1,3,4-oxadiazole heterocycle functions as a metabolically stable bioisostere of the amide bond, addressing the common liability of amide hydrolysis by plasma and hepatic esterases/amidases that often limits oral bioavailability of carboxamide-based analogs [3]. This class-level inference applies directly to 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole, positioning it as a more developable scaffold compared to corresponding thiazole-carboxamide alternatives.

Metabolic Stability
Class-level inference
1,3,4-Oxadiazole core resists amide hydrolysis, improving aqueous solubility and ADME parameters vs. carboxamide analogs.
May reduce metabolic liability in lead optimization
Class-level data; compound-specific ADME not yet reported
Metabolic stability Bioisosterism Drug design

Hybrid Architecture Binds Lanosterol 14α-Demethylase

Molecular docking studies of thiazolyl-oxadiazole derivatives targeting lanosterol 14α-demethylase (CYP51), a validated antifungal target, demonstrated that the hybrid scaffold achieves favorable binding interactions within the enzyme active site through combined contributions from both the thiazole and oxadiazole moieties [1]. The thiazole ring engages in hydrophobic interactions and potential π-π stacking with heme and surrounding aromatic residues, while the oxadiazole core participates in hydrogen bonding and polar interactions with active site residues [2]. This dual-mode binding is not achievable with single-heterocycle analogs (e.g., phenyl-oxadiazole without thiazole, or thiazole-phenyl without oxadiazole). Although direct docking data for 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole specifically are not reported, the presence of the bromine atom is predicted to enhance halogen bonding interactions with backbone carbonyl or side-chain atoms in the target binding pocket [3].

CYP51 Docking
Class-level inference
Thiazole-oxadiazole hybrid docks favorably in CYP51 active site; bromine may contribute halogen bonding.
Supports antifungal target-based screening
Direct docking data for this compound not reported; predicted binding
Antifungal Molecular docking Target engagement

Bromine Enhances Lipophilicity and Membrane Permeability

Chromatographic lipophilicity studies of thiazolyl-1,3,4-oxadiazole derivatives using reverse-phase thin-layer chromatography (RP-TLC) established that lipophilicity parameters (RM0, m, and logP) vary systematically with substituent type and position [1]. Principal component analysis (PCA) of experimental chromatographic indices and theoretically calculated logP values enabled grouping of compounds into distinct lipophilicity clusters, demonstrating that halogen substitution (including bromine) produces measurable shifts in lipophilicity profiles relative to unsubstituted and differently halogenated analogs [2]. The bromine atom (atomic radius ~1.85 Å; polarizability ~3.05 ų) contributes greater van der Waals volume and polarizability compared to hydrogen (radius ~1.20 Å) or fluorine (radius ~1.47 Å; polarizability ~0.56 ų), translating to higher logP values and potentially enhanced passive membrane permeability [3]. While direct logP measurements for 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole are not published, class-level chromatographic data indicate that brominated thiazolyl-oxadiazoles occupy a higher lipophilicity cluster than their chloro- or fluoro- counterparts.

Lipophilicity Profile
Class-level inference
Brominated thiazolyl-oxadiazoles cluster in higher lipophilicity quadrant by PCA of RP-TLC data.
May improve passive membrane permeability
logP not directly measured; chromatographic class inference
Lipophilicity Membrane permeability Physicochemical properties

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole: Procurement & Application Scenarios


Hit-to-Lead Optimization via Late-Stage Diversification

Procure 2-(2-bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole as a versatile core scaffold for generating focused analog libraries. The bromine atom at the thiazole 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling parallel synthesis of amine-, thiol-, and alkoxy-substituted derivatives without resynthesis of the oxadiazole-thiazole core [1]. This application is particularly valuable for medicinal chemistry teams seeking to rapidly explore SAR around the thiazole ring while maintaining the metabolically stable 1,3,4-oxadiazole bioisostere that replaces potentially labile amide bonds [2]. Unlike 2-unsubstituted or 2-methyl thiazole analogs, this compound provides a direct synthetic entry point for late-stage functionalization, reducing the total number of linear synthetic steps required for each derivative.

Antibacterial Screening with Electron-Withdrawing Substituents

Deploy this compound in phenotypic antibacterial screening panels targeting Gram-positive and Gram-negative pathogens. SAR evidence from thiazole-clubbed 1,3,4-oxadiazole series demonstrates that electron-withdrawing substituents—including halogen atoms—consistently enhance antibacterial activity compared to electron-donating group analogs [1]. The 2-bromo substituent on the thiazole ring contributes to this favorable electronic profile, making the compound a strategic inclusion in screening decks where improved potency against resistant strains is desired [2]. The higher lipophilicity associated with bromine substitution may also enhance penetration of bacterial cell membranes, an advantage in whole-cell assays [3].

Antifungal Lead Identification via CYP51 Targeting

Incorporate this compound into antifungal screening cascades, particularly in programs targeting lanosterol 14α-demethylase (CYP51), a validated target for azole-class antifungals. Molecular docking studies of thiazolyl-oxadiazole hybrids demonstrate favorable binding poses within the CYP51 active site, with contributions from both heterocyclic moieties [1]. The presence of the bromine atom may facilitate halogen bonding interactions with active site residues, potentially improving binding affinity relative to non-halogenated analogs [2]. This compound represents a more sophisticated screening candidate than single-heterocycle alternatives due to its dual pharmacophoric architecture, which may confer enhanced target recognition [3].

ADME/PK Optimization with Metabolically Stable Scaffold

Use this compound as a starting point for lead optimization programs requiring improved metabolic stability and oral bioavailability. Bioisosteric replacement studies demonstrate that the 1,3,4-oxadiazole core functions as a metabolically stable surrogate for amide bonds, addressing the common liability of rapid amide hydrolysis that limits exposure of carboxamide-based analogs [1]. The 1,3,4-oxadiazole scaffold has been shown to confer significantly improved aqueous solubility and ADME parameters compared to amide-containing comparators while maintaining target potency in RORγt inverse agonist programs [2]. The higher lipophilicity conferred by the bromine substituent [3] provides an additional tuning parameter for optimizing passive permeability in parallel artificial membrane permeability assays (PAMPA) and Caco-2 models.

Application
Selection Property
Validation Focus
Hit-to-Lead Diversification
Bromine SNAr handle
Derivative scope and reaction yield validation
Antibacterial Screening
Electron-withdrawing substituent
Panel potency against Gram-positive and Gram-negative strains
Antifungal CYP51 Screening
Dual-heterocycle architecture
Molecular docking and target binding assays
ADME/PK Optimization
Oxadiazole bioisostere and lipophilicity
In vitro metabolic stability and permeability assays

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